Cas no 1210-34-0 (Dibenzosuberol)

Dibenzosuberol is a tricyclic alcohol with the molecular formula C₁₅H₁₄O, characterized by a dibenzosuberane skeleton. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its rigid, fused-ring structure imparts stability and unique steric properties, making it valuable for constructing complex molecular frameworks. Dibenzosuberol is also employed in materials science for developing polymers and liquid crystals due to its aromaticity and planar geometry. The compound exhibits moderate solubility in common organic solvents, facilitating its use in various reaction conditions. Its synthetic utility and structural features make it a preferred choice for researchers in medicinal and materials chemistry.
Dibenzosuberol structure
Dibenzosuberol structure
Product Name:Dibenzosuberol
CAS No:1210-34-0
MF:C15H14O
MW:210.271064281464
MDL:MFCD00003593
CID:83506
PubChem ID:14588
Update Time:2025-08-03

Dibenzosuberol Chemical and Physical Properties

Names and Identifiers

    • Dibenzosuberol
    • 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
    • dibenzo(b,f)cycloheptan-1-ol
    • Dibenzo[b,f]-1-cycloheptanol
    • 6,11-dihydro-5H-dibenzo[1,2-a:1',2'-e][7]annulen-11-ol
    • 10,11-dihydro-5Hdibenzo[a,d]cicloheptadien-5-ol
    • 5H-Dibenzo[a,d]cyclohepten-5-ol,10,11-dihydro
    • dibenzosuber-5-ol
    • NSC 86157
    • 10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol
    • 8JXS94TT9O
    • POAVRNPUPPJLKZ-UHFFFAOYSA-N
    • NSC86157
    • Dibenzosuberol, 97%
    • 10,d]cyclohepten-5-ol
    • 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-
    • W12635
    • FT-0624629
    • EINECS 214-911-8
    • MFCD00003593
    • 1210-34-0
    • WLN: L C676&T&J BQ
    • Dibenzosuberol;5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulene
    • NS00023944
    • 4-06-00-04878 (Beilstein Handbook Reference)
    • UNII-8JXS94TT9O
    • J-004429
    • 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-
    • tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
    • NORTRIPTYLINE HYDROCHLORIDE IMPURITY I [EP IMPURITY]
    • InChI=1/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H
    • 10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ol (Dibenzosuberol)
    • Amitriptyline Impurity 1
    • 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulene
    • CS-0036679
    • AS-55035
    • Q27270649
    • SCHEMBL506278
    • 5-Hydroxydibenzo[a,d]cyclohepta[1,4]diene
    • BRN 0520430
    • AKOS005067373
    • AMITRIPTYLINE HYDROCHLORIDE IMPURITY G [EP IMPURITY]
    • 6,11-dihydro-5H-dibenzo[[?],[?]][7]annulen-11-ol
    • DTXSID80153104
    • SY096665
    • 10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ol
    • NSC-86157
    • 5-HYDROXY-10,11-DIHYDRO-5H-DIBENZO(A,D)CYCLOHEPTENE
    • PD065642
    • A852210
    • C15H14O
    • DB-041597
    • MDL: MFCD00003593
    • Inchi: 1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2
    • InChI Key: POAVRNPUPPJLKZ-UHFFFAOYSA-N
    • SMILES: OC1C2C=CC=CC=2CCC2C=CC=CC1=2
    • BRN: 0520430

Computed Properties

  • Exact Mass: 210.10400
  • Monoisotopic Mass: 210.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Open die
  • Density: 1.163±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 171-172 ºC
  • Boiling Point: 166-169℃/1mmHg(lit.)
  • Flash Point: 166-169°C/1mm
  • Refractive Index: 1.5725 (estimate)
  • Solubility: Slightly soluble (1.7 g/l) (25 º C),
  • PSA: 20.23000
  • LogP: 2.86690
  • Solubility: Not determined

Dibenzosuberol Security Information

  • Safety Instruction: S24/25
  • RTECS:HP1100000
  • Safety Term:S24/25

Dibenzosuberol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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Dibenzosuberol Suppliers

Amadis Chemical Company Limited
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(CAS:1210-34-0)Dibenzosuberol
Order Number:A852210
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:39
Price ($):609.0/184.0
Email:sales@amadischem.com

Additional information on Dibenzosuberol

Comprehensive Guide to Dibenzosuberol (CAS No. 1210-34-0): Properties, Applications, and Industry Insights

Dibenzosuberol (CAS No. 1210-34-0) is a bicyclic organic compound with a molecular formula of C15H14O. This versatile chemical intermediate has garnered significant attention in pharmaceutical, fragrance, and material science industries due to its unique structural properties. The compound's dibenzosuberane skeleton serves as a critical building block for synthesizing complex molecules, making it invaluable for researchers and manufacturers alike.

One of the most frequently asked questions about Dibenzosuberol concerns its synthesis methods. The compound is typically produced through the reduction of dibenzosuberone, a process that has been optimized for industrial-scale production. Recent advancements in green chemistry have led to more sustainable synthesis routes, addressing growing environmental concerns in chemical manufacturing. These developments align with the industry's shift toward eco-friendly intermediates, a hot topic among researchers searching for "sustainable chemical synthesis" or "green pharmaceutical intermediates."

The pharmaceutical applications of Dibenzosuberol represent one of its most valuable uses. As a key intermediate in drug development, it contributes to the synthesis of various therapeutic agents. Researchers particularly value its role in creating central nervous system (CNS) drugs, with studies exploring its potential in neurological disorder treatments. This connection to CNS drug development makes it a frequent search term in medical and pharmaceutical databases, especially among those investigating "novel drug intermediates" or "CNS-active compounds."

In the fragrance industry, Dibenzosuberol serves as a precursor for musk-like compounds. Its molecular structure allows for the creation of long-lasting scent profiles, making it valuable for premium perfumery applications. With consumers increasingly interested in "sustainable fragrance ingredients" and "long-lasting perfume compounds," the demand for specialized intermediates like Dibenzosuberol continues to grow. Perfume chemists often search for "dibenzosuberol-based fragrances" or "musk alternative synthesis" when developing new scent formulations.

Material scientists have discovered innovative applications for Dibenzosuberol in advanced polymer systems. The compound's rigid structure contributes to enhanced thermal stability in specialty plastics, addressing industry needs for high-performance materials. Searches for "heat-resistant polymer additives" or "specialty plastic intermediates" frequently lead researchers to explore Dibenzosuberol derivatives. Recent publications highlight its potential in creating materials with improved mechanical properties, sparking interest in materials science circles.

The analytical characterization of Dibenzosuberol remains a critical area of study. Modern techniques like HPLC analysis and mass spectrometry provide detailed insights into its purity and structural properties. Quality control professionals often search for "dibenzosuberol purity testing" or "analytical methods for bicyclic alcohols," reflecting the importance of precise characterization in industrial applications. These analytical protocols ensure the compound meets stringent quality standards required for pharmaceutical and specialty chemical uses.

Recent market trends show growing interest in Dibenzosuberol derivatives for specialty chemical applications. The development of novel derivatives with modified functional groups has expanded its utility across multiple industries. Researchers investigating "chemical structure-activity relationships" or "derivatization of bicyclic compounds" frequently encounter Dibenzosuberol in their literature reviews. This expansion of applications demonstrates the compound's versatility and continued relevance in chemical research and development.

From a regulatory perspective, Dibenzosuberol has been thoroughly evaluated for safe handling and use. Material safety data sheets provide comprehensive guidance on proper storage conditions and handling procedures. EHS professionals often search for "dibenzosuberol safety protocols" or "handling bicyclic alcohol compounds," emphasizing the importance of workplace safety in chemical operations. The compound's favorable safety profile contributes to its widespread adoption across multiple industries.

The future of Dibenzosuberol research appears promising, with ongoing studies exploring its potential in catalysis and asymmetric synthesis. As the chemical industry continues to prioritize innovation, this compound's unique structural features position it as a valuable tool for developing new synthetic methodologies. Academic researchers frequently include terms like "bicyclic alcohol catalysts" or "asymmetric synthesis intermediates" in their literature searches, reflecting these emerging applications.

For purchasers and suppliers, understanding the global market dynamics of Dibenzosuberol is crucial. The compound's pricing fluctuates based on raw material availability and regional demand patterns. Procurement specialists often search for "dibenzosuberol suppliers" or "bulk chemical pricing trends" to make informed purchasing decisions. With Asia emerging as a major production hub, supply chain considerations have become increasingly important for global buyers.

In conclusion, Dibenzosuberol (CAS No. 1210-34-0) represents a multifaceted chemical intermediate with diverse applications across multiple industries. Its importance in pharmaceutical development, fragrance creation, and material science ensures continued research interest and commercial demand. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as a valuable tool for chemical innovation and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1210-34-0)Dibenzosuberol
A852210
Purity:99%/99%
Quantity:100g/25g
Price ($):609.0/184.0
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